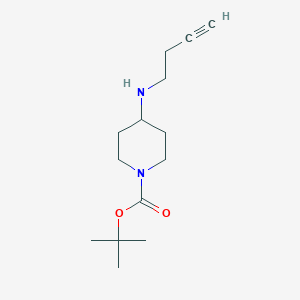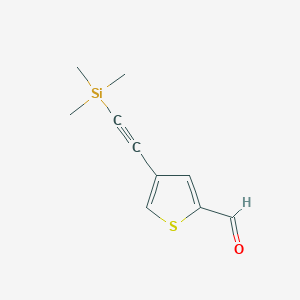
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde
Overview
Description
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a trimethylsilyl-ethynyl group and a carboxaldehyde group. This compound is of interest due to its unique structural properties, which make it useful in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with trimethylsilylethynyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The thiophene ring provides a conjugated system that can interact with biological molecules, making it useful in the development of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trimethylsilyl)ethynyl]thiophene
- 3-[(Trimethylsilyl)ethynyl]thiophene
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde
Uniqueness
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the carboxaldehyde group on the thiophene ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12OSSi |
|---|---|
Molecular Weight |
208.35 g/mol |
IUPAC Name |
4-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)5-4-9-6-10(7-11)12-8-9/h6-8H,1-3H3 |
InChI Key |
XNICXMOVHOACRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC(=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Bromoanilino)methyl]-N,N-dimethylaniline](/img/structure/B8697193.png)
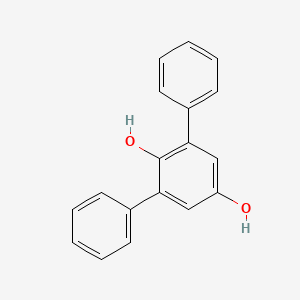
![N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide](/img/structure/B8697197.png)
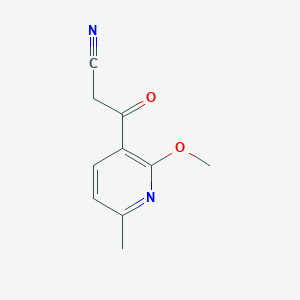
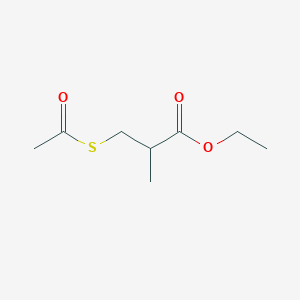
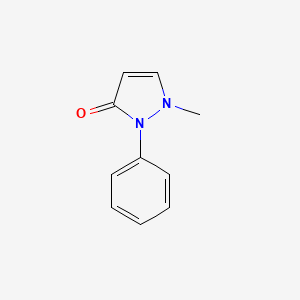
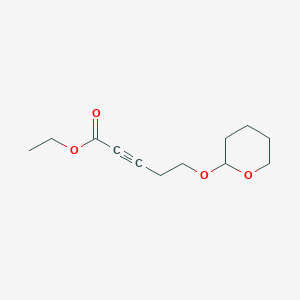
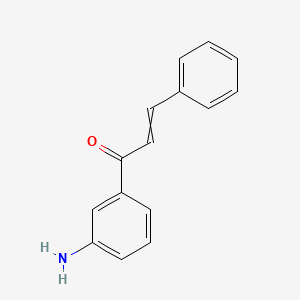
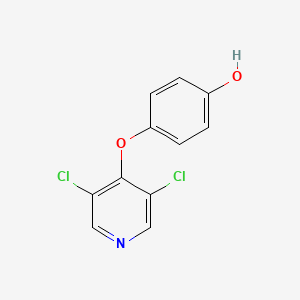
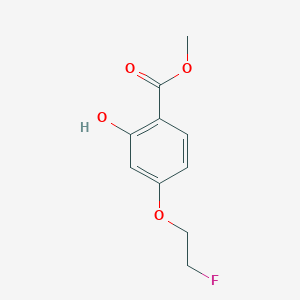
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine](/img/structure/B8697253.png)
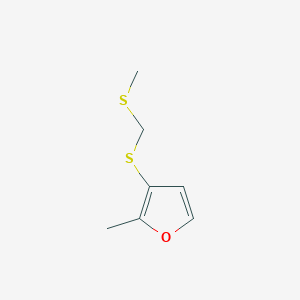
![3-bromo-8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B8697276.png)
